molecular formula C8H11IN2O2 B2999609 Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate CAS No. 1290962-37-6

Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate

Cat. No.: B2999609
CAS No.: 1290962-37-6
M. Wt: 294.092
InChI Key: SLNZWLBSMLGBQZ-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by its five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors, including medicine and agriculture .

Chemical Reactions Analysis

Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include arylhydrazines, acetylenic acids, and transition-metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets and pathways. Pyrazoles exhibit tautomerism, which can influence their reactivity and biological activities . The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to various biological responses.

Comparison with Similar Compounds

Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can be further modified through various chemical reactions.

Biological Activity

Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

This compound has the following chemical formula:

C8H10IN2O2C_8H_{10}IN_2O_2

Its molecular weight is approximately 294.09 g/mol. The presence of the iodine atom at the 4th position and the isopropyl group at the 3rd position contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenases (COX) and other key metabolic enzymes. The mechanism often involves binding to active sites on target proteins, which alters their function and leads to therapeutic effects .
  • Receptor Binding : It may also interact with specific receptors, modulating signaling pathways critical for cellular functions. This interaction can influence processes such as inflammation, apoptosis, and cell proliferation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects by inhibiting COX enzymes, which play a significant role in the inflammatory response .
  • Anticancer Activity : There is growing evidence supporting its potential as an anticancer agent. Studies have shown that related pyrazole compounds can induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .
  • Antimicrobial Effects : The compound may also demonstrate antimicrobial properties, although further research is necessary to elucidate the specific mechanisms involved .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

StudyFindings
Study A Demonstrated that related pyrazole compounds induced apoptosis in H146 xenograft tumors in SCID mice, indicating potential anticancer properties .
Study B Investigated enzyme inhibition by measuring IC50 values against various enzymes; found significant inhibitory activity against COX enzymes .
Study C Reported antimicrobial activity against several bacterial strains, suggesting potential for therapeutic applications in infectious diseases.

Properties

IUPAC Name

methyl 4-iodo-5-propan-2-yl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-4(2)6-5(9)7(11-10-6)8(12)13-3/h4H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNZWLBSMLGBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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